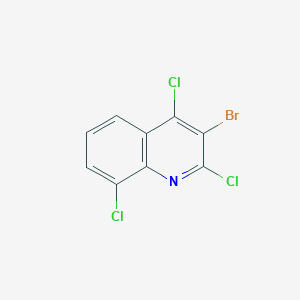

3-Bromo-2,4,8-trichloroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H3BrCl3N |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

3-bromo-2,4,8-trichloroquinoline |

InChI |

InChI=1S/C9H3BrCl3N/c10-6-7(12)4-2-1-3-5(11)8(4)14-9(6)13/h1-3H |

InChI Key |

ZOKMZMWLPKIEAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C(=C2Cl)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2,4,8 Trichloroquinoline and Its Precursors/analogs

Strategies for Quinoline (B57606) Core Construction and Halogenation

The construction of the quinoline framework and the subsequent introduction of halogen atoms are critical steps in the synthesis of polysubstituted quinolines. Various classical and modern synthetic methods have been developed to achieve this with high efficiency and regioselectivity.

Classical Condensation Reactions Leading to Dihalogenated Quinolines

Classical condensation reactions are foundational in quinoline synthesis. The Claisen condensation, for instance, involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. masterorganicchemistry.comwikipedia.org This reaction is fundamental for creating carbon-carbon bonds. wikipedia.org An intramolecular version of this is the Dieckmann condensation, which is used to form five- or six-membered rings. masterorganicchemistry.comwikipedia.orgyoutube.com

For the synthesis of dihalogenated quinolines, a common approach involves the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride (POCl₃). asianpubs.orgrsc.org This reaction proceeds through a 4-hydroxy-2-quinolone intermediate, which is then converted to the 2,4-dichloroquinoline (B42001) derivative by excess POCl₃. asianpubs.orgrsc.org The choice of a substituted aniline (B41778), such as a chloroaniline, can lead to the formation of trichloroquinolines. However, the use of meta-substituted anilines can result in a mixture of isomers. rsc.org

Facile One-Pot Syntheses of 2,4-Dichloroquinoline Derivatives

To improve efficiency and yield, one-pot syntheses have been developed. A notable method involves the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. ijcce.ac.ir This approach provides a straightforward route to 2,4-dichloroquinoline and its derivatives in good yields. ijcce.ac.ir

Microwave-assisted organic synthesis has further streamlined this process. A rapid, one-pot, microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines can be achieved using POCl₃ and malonic acid. asianpubs.orgasianpubs.org This method is characterized by short reaction times and good yields. asianpubs.org

| Reactants | Reagents | Conditions | Product | Yield | Reference |

| Aromatic Amine, Malonic Acid | POCl₃ | Conventional Heating | 2,4-Dichloroquinoline Derivative | Good | ijcce.ac.ir |

| Aromatic Amine, Malonic Acid | POCl₃ | Microwave (600W, 50s) | 2,4-Dichloroquinoline Derivative | 61% | asianpubs.org |

Regioselective Halogenation Approaches (Bromination and Chlorination)

Regioselective halogenation is crucial for synthesizing specifically substituted quinolines. The bromination of 8-substituted quinolines has been studied to optimize yields and isolation conditions. acgpubs.org For example, the bromination of 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) yields 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org In contrast, brominating 8-hydroxyquinoline (B1678124) can produce a mixture of mono- and di-bromo derivatives. acgpubs.org

N-Bromosuccinimide (NBS) is a common reagent for regioselective bromination of aromatic compounds, sometimes in the presence of a catalyst or under UV irradiation. mdpi.comresearchgate.net For fused heterocyclic N-oxides, a mild and regioselective C2-bromination can be achieved using tosic anhydride (B1165640) and tetra-n-butylammonium bromide. nih.gov A similar method can be used for C2-chlorination with tetra-n-butylammonium chloride. nih.gov Tetrabutylammonium tribromide (TBATB) has also been used for the regioselective bromination of pyrrolo[1,2-a]quinoxalines, yielding C3-brominated or C1,C3-dibrominated products. nih.gov

Synthetic Routes Involving Nitrogen-Based Heterocycles

The synthesis of quinolines can also be achieved from other nitrogen-containing heterocycles. nih.gov These routes are valuable as nitrogen heterocycles are prevalent in biologically active compounds. acs.org For instance, quinoline N-oxides can be synthesized from ortho-nitro chalcones using hydrazine (B178648) in a transition-metal-free method. organic-chemistry.org Furthermore, substituted quinoline N-oxides can be prepared through the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. researchgate.net These N-oxides can then be functionalized, for example, through C2-bromination. nih.gov

Synthesis of Related Bromo-Trichloroquinoline Isomers and Congeners

The synthesis of various isomers of bromo-trichloroquinoline is important for structure-activity relationship studies in medicinal chemistry and materials science.

Synthesis of 3-Bromo-2,7,8-trichloroquinoline (B12999012) Derivatives

The synthesis of specific isomers like 3-bromo-2,7,8-trichloroquinoline requires a controlled, multi-step approach. An unambiguous route to 2,4,7-trichloroquinoline (B178002) was developed from 2-acetamido-4-chlorobenzoic acid to avoid the isomeric mixtures that can arise from direct cyclization of meta-chloroaniline. rsc.org

The introduction of a bromine atom at the 3-position can be achieved through electrophilic bromination. For example, a general method for preparing 3-bromo-2-(alkylsulfanyl)quinolines has been developed. semanticscholar.org To synthesize a 3-bromo-trichloroquinoline, one could start with a pre-formed trichloroquinoline and then perform a regioselective bromination. For instance, the bromination of 2,4-dichloro-7-methoxyquinoline (B1322905) can be performed using N-bromosuccinimide (NBS) and trifluoroacetic acid (TFA) in methylene (B1212753) chloride to introduce a bromine atom. google.com

A plausible synthetic route for a 3-bromo-trichloroquinoline derivative might involve the following steps:

Synthesis of a dichlorinated quinoline, such as 2,4-dichloro-8-methylquinoline, via a one-pot cyclization.

Further chlorination of the benzene (B151609) ring, if necessary, followed by a regioselective bromination at the C-3 position.

| Precursor | Reagents for Bromination | Product | Reference |

| 2,4-dichloro-7-methoxyquinoline | NBS, TFA | 3-Bromo-2,4-dichloro-7-methoxyquinoline | google.com |

| 8-methoxyquinoline | Br₂, CHCl₃ | 5-bromo-8-methoxyquinoline | acgpubs.org |

Synthesis of 3-Bromo-2,4,7-trichloroquinoline

The synthesis of 3-Bromo-2,4,7-trichloroquinoline would likely proceed from a 2,4,7-trichloroquinoline intermediate. The synthesis of this precursor is notably challenging. For instance, a common quinoline ring closure method involving the reaction of meta-chloroaniline with malonic acid and phosphorus oxychloride results in an isomeric mixture. rsc.org Specifically, this reaction yields both 2,4,5-trichloroquinoline (B3105527) (in approximately 63% proportion) and the desired 2,4,7-trichloroquinoline (around 37%). rsc.org

To avoid the formation of this difficult-to-separate isomeric mixture, an unambiguous, multi-step synthesis is preferred for obtaining pure 2,4,7-trichloroquinoline. rsc.org One such established route begins with 2-acetamido-4-chlorobenzoic acid. rsc.org Once the 2,4,7-trichloroquinoline core is secured, subsequent bromination at the C-3 position, which is activated by the existing chloro substituents, would yield the final product. This electrophilic substitution would likely be carried out using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

Table 1: Proposed Synthetic Steps for 2,4,7-Trichloroquinoline (Unambiguous Route)

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | 2-acetamido-4-chlorobenzoic acid | Series of reactions (hydrolysis, cyclization, etc.) | 4-hydroxy-7-chloro-2-quinolone | rsc.org |

| 2 | 4-hydroxy-7-chloro-2-quinolone | Phosphorus oxychloride (POCl₃), heat | 2,4,7-trichloroquinoline | rsc.org |

Synthesis of 3-Bromo-4,5,7-trichloroquinoline

The synthesis of 3-Bromo-4,5,7-trichloroquinoline presents similar challenges in controlling the position of four different halogen atoms. A plausible synthetic strategy would involve the construction of a quinoline ring that already contains some of the required substituents. For example, starting with an appropriately substituted aniline, such as 2,4-dichloroaniline, and reacting it with a suitable three-carbon unit like ethyl propiolate can form the quinoline core. atlantis-press.com The resulting quinolinone can then be subjected to further halogenation steps.

A general approach involves:

Condensation and Cyclization: Reacting a substituted aniline with a β-ketoester or similar compound, followed by a high-temperature cyclization reaction (e.g., using Dowtherm A or Ph₂O) to form a di-substituted quinolin-4-ol. atlantis-press.com

Chlorination: The resulting quinolin-4-ol can be treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group at C-4 to a chlorine atom. atlantis-press.comgoogle.com

Further Halogenation: The resulting polychloroquinoline can then be selectively brominated at the desired position to yield the final product.

Control of Isomer Ratios and Regioselectivity in Synthesis

The choice of starting materials is paramount. As mentioned, using meta-chloroaniline to produce 2,4-dichloroquinolines leads to a mixture of the 2,4,5- and 2,4,7-trichloro isomers. rsc.org This occurs because the initial cyclization can proceed in two different directions relative to the chloro substituent on the aniline ring.

Modern synthetic chemistry offers several advanced methods to achieve greater control over regioselectivity:

Directing Groups: The use of a quinoline N-oxide can direct functionalization to the C2 position with high selectivity. mdpi.com The N-oxide group alters the electronic properties of the quinoline ring, making the C2 and C4 positions more susceptible to attack.

Transition Metal Catalysis: Palladium-catalyzed C-H functionalization is a powerful tool for introducing substituents at specific positions. mdpi.com By choosing the appropriate ligands and reaction conditions, chemists can direct arylation, alkylation, or other reactions to a particular carbon atom on the quinoline ring with high precision. mdpi.com

Metal-Halogen Exchange: For compounds that are already halogenated, regioselective bromine/magnesium exchange reactions offer a way to selectively functionalize one position over another. nih.gov For example, using a bimetallic reagent can facilitate the exchange at a specific bromine atom on a dibromo-quinoline, allowing for the subsequent introduction of an electrophile at that precise location. nih.gov

Table 2: Comparison of Synthetic Approaches and Regioselectivity

| Method | Starting Materials | Key Feature | Outcome | Reference |

| Classical Cyclization | meta-chloroaniline, malonic acid | Lack of directing control | Mixture of 2,4,5- and 2,4,7-trichloroquinoline isomers | rsc.org |

| N-Oxide Strategy | Quinoline N-oxide, benzene | Activation of C2 position | Good regioselectivity for C2 arylation | mdpi.com |

| Br/Mg Exchange | Dibromo-quinolines | Selective metal-halogen exchange | Functionalization at a specific brominated site | nih.gov |

Purification and Isolation Techniques for Polyhalogenated Quinoline Intermediates

The structural similarity and comparable physical properties of polyhalogenated quinoline isomers make their separation and purification a significant challenge. rsc.org

Standard purification methods include:

Fractional Crystallization: This technique relies on small differences in solubility between isomers. However, it is often inefficient for separating closely related polyhalogenated quinolines. Numerous attempts to separate 2,4,5- and 2,4,7-trichloroquinoline by fractional crystallization from various solvents were reported to be generally unsuccessful. rsc.org

Column Chromatography: A fundamental technique where the crude mixture is passed through a stationary phase (like silica (B1680970) gel). preprints.org Separation occurs based on differential adsorption of the components to the silica. While widely used, it may require careful optimization of the solvent system (eluent) to resolve very similar isomers. preprints.org

For more challenging separations, advanced chromatographic techniques are necessary:

High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than standard column chromatography and is a powerful tool for both analyzing and purifying quinoline intermediates. nih.gov It uses high pressure to pass the solvent through a column packed with smaller particles, leading to superior separation efficiency.

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that is particularly effective for separating components from a complex mixture. nih.govresearchgate.net HSCCC has been successfully used to isolate multiple components from commercial quinoline preparations by exploiting differences in their partition coefficients between two immiscible liquid phases. nih.gov This method can be optimized by adjusting the flow rate of the mobile phase during the run to improve separation efficiency for compounds with a wide range of polarities. nih.govresearchgate.net

Table 3: Overview of Purification Techniques for Quinoline Intermediates

| Technique | Principle | Application/Suitability | Reference |

| Fractional Crystallization | Differential solubility | Often difficult and inefficient for close isomers. | rsc.org |

| Column Chromatography | Differential adsorption on a solid phase | Standard, widely used method; may require extensive optimization. | preprints.org |

| HPLC | High-pressure liquid chromatography | High-resolution analysis and purification. | nih.gov |

| HSCCC | Liquid-liquid partition | Excellent for complex mixtures and separating compounds with varying polarities. | nih.govresearchgate.net |

Reactivity and Mechanistic Investigations of 3 Bromo 2,4,8 Trichloroquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Sonogashira and Heck Coupling Applications

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Sonogashira and Heck reactions, in particular, are widely employed for the alkynylation and alkenylation of aryl halides, respectively. wikipedia.orgwikipedia.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgyoutube.com The general reactivity trend for the halide leaving group is I > Br > OTf > Cl. wikipedia.org In the case of 3-Bromo-2,4,8-trichloroquinoline, the bromo substituent at the 3-position is expected to be more reactive than the chloro substituents at the 2, 4, and 8-positions. This selective reactivity allows for the introduction of an alkynyl group at the C-3 position while leaving the chloro groups intact for potential subsequent transformations. For instance, in a related di-substituted quinoline (B57606), 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs selectively at the more reactive iodide position. libretexts.org

The Heck reaction couples an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Similar to the Sonogashira coupling, the reactivity of the halide is a key factor. For this compound, the Heck reaction would be anticipated to proceed preferentially at the C-3 bromine position, enabling the introduction of a variety of alkenyl substituents. The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org

A hypothetical Sonogashira coupling reaction of this compound with phenylacetylene (B144264) is presented below:

Hypothetical Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Catalyst Development and Optimization for Quinoline Scaffolds

The efficiency of cross-coupling reactions on quinoline scaffolds is highly dependent on the catalyst system employed. Research in this area focuses on developing robust and active catalysts that can overcome the challenges associated with the coordination of the quinoline nitrogen to the palladium center, which can sometimes inhibit catalysis.

For Sonogashira couplings, catalyst systems often consist of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The combination of bulky and electron-rich ligands has been shown to be effective. libretexts.org In some cases, copper-free Sonogashira reactions have been developed to avoid the use of a copper co-catalyst. libretexts.org

In the context of the Heck reaction, various palladium catalysts have been explored. Phosphine-free palladium catalysts, such as Pd(quinoline-8-carboxylate)₂, have been shown to be effective for the Heck reaction of aryl halides. organic-chemistry.org The development of catalysts that are stable, active at low loadings, and can facilitate reactions under mild conditions is an ongoing area of research. For polyhalogenated substrates like this compound, the choice of catalyst and reaction conditions is crucial to ensure high selectivity for the desired mono-coupled product. Multimetallic catalysis, where two different metal catalysts work synergistically, has also emerged as a strategy to achieve selective cross-coupling reactions between different types of aryl halides. nih.gov

Commonly Used Catalysts in Cross-Coupling Reactions

| Catalyst | Ligand | Reaction Type |

|---|---|---|

| Pd(OAc)₂ | PPh₃ | Heck, Sonogashira |

| Pd(PPh₃)₄ | None | Heck, Sonogashira |

| PdCl₂(PPh₃)₂ | None | Sonogashira |

Rearrangement and Cyclization Reactions Involving Halogenated Quinoline Moieties

Halogenated quinolines can undergo various rearrangement and cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. These reactions can be triggered by heat, light, or chemical reagents.

One example of a rearrangement involving quinoline derivatives is the Cloke-Wilson rearrangement, which involves the transformation of cyclopropyl (B3062369) ketones or imines into dihydrofurans or pyrrolines, respectively. nih.gov While not directly involving this compound, this illustrates the potential for ring-opening and rearrangement of substituents on the quinoline core.

More relevant to the quinoline scaffold itself are skeletal editing processes. Recent studies have shown that quinoline N-oxides can undergo Brønsted acid-catalyzed multicomponent reactions that lead to a variety of nitrogen-containing heterocycles through cyclization and sequential rearrangements. nih.gov Such strategies allow for the diversification of the core quinoline structure. Furthermore, enantioselective nih.govnih.gov-rearrangement/cyclization reactions have been developed to synthesize quinolinone-based polycyclic indole (B1671886) derivatives. rsc.org The presence of multiple halogen atoms on the quinoline ring, as in this compound, could influence the course of such rearrangements and cyclizations, potentially leading to novel molecular architectures.

Elimination Reactions (E1/E2) in Related Brominated Organic Systems

Elimination reactions, which result in the formation of a double bond, are a common pathway for alkyl halides. wikipedia.org These reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).

The E1 reaction is a two-step process involving the formation of a carbocation intermediate. nih.gov It is favored by weak bases and polar protic solvents. The rate of an E1 reaction is dependent only on the concentration of the substrate. wikipedia.org

The E2 reaction is a one-step, concerted process where a base removes a proton and the leaving group departs simultaneously. wikipedia.org This mechanism is favored by strong, bulky bases and aprotic polar solvents. The rate of an E2 reaction depends on the concentrations of both the substrate and the base. wikipedia.org

In the context of this compound, elimination reactions are less likely to occur directly from the aromatic ring, as this would disrupt the aromaticity. However, if the quinoline were to be reduced, for example, to a dihydroquinoline derivative, the bromo and chloro substituents could then potentially undergo elimination reactions under appropriate basic conditions. The regioselectivity of such an elimination would be governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.

Comparison of E1 and E2 Reactions

| Feature | E1 Reaction | E2 Reaction |

|---|---|---|

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base | Weak base favored | Strong base favored |

| Solvent | Polar protic favored | Aprotic polar favored |

| Stereochemistry | No specific requirement | Anti-periplanar geometry required |

Spectroscopic Characterization Methodologies for 3 Bromo 2,4,8 Trichloroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of 3-Bromo-2,4,8-trichloroquinoline, the aromatic protons on the quinoline (B57606) ring system will exhibit characteristic chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Specific ¹³C NMR data for this compound is not available in the search results. However, data for analogous compounds can provide expected chemical shift ranges. For example, the ¹³C NMR spectrum of 3-bromo-5-chloroquinoline-2(1H)-thione showed carbon signals at δ 118.08, 123.55, 126.26, 128.42, 128.55, 131.84, 136.83, and 137.75 ppm. semanticscholar.org The carbons directly bonded to halogens (C-Br and C-Cl) will experience a significant downfield shift due to the electronegativity of the halogen atoms. The quaternary carbons (C-2, C-3, C-4, C-8, C-8a, and C-4a) will also have characteristic chemical shifts. The chemical shifts of the carbons in the benzene (B151609) ring portion of the quinoline system will be influenced by the position of the chlorine atom at C-8.

Advanced 2D NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comsdsu.edu It would be used to establish the connectivity of the protons on the carbocyclic ring of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.educolumbia.edu This allows for the direct assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comcolumbia.eduscience.gov This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC would be crucial for confirming the positions of the bromo and chloro substituents by observing long-range correlations from the remaining protons to the halogen-bearing carbons.

The application of these techniques allows for a complete and unambiguous structural elucidation of complex molecules. science.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Vibrational Modes of the Quinoline Ring System

The quinoline ring system has a number of characteristic vibrational modes that can be observed in the IR spectrum. These include:

C-H stretching vibrations: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. mdpi.com

C=C and C=N stretching vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are observed in the region of 1430-1625 cm⁻¹. elixirpublishers.com For example, a study on 5,8-quinolinedione (B78156) derivatives reported C-C and C-H stretching vibrations of the quinoline ring in the ranges of 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹, respectively. mdpi.com

Ring breathing vibrations: These are complex vibrations involving the entire ring system and occur at lower frequencies.

C-H out-of-plane bending vibrations: These vibrations are often strong and their positions can be indicative of the substitution pattern on the aromatic ring. They are typically observed in the 600-900 cm⁻¹ region. astrochem.org

A study on 3-bromoquinoline-2(1H)-thiones reported an IR band at 1621 cm⁻¹, which is characteristic of the quinoline ring. semanticscholar.org

Analysis of Carbon-Halogen Stretching Frequencies

The stretching vibrations of carbon-halogen bonds are also observable in the IR spectrum and provide direct evidence for the presence of halogens in the molecule. The position of the C-X stretching band is dependent on the mass of the halogen atom.

C-Cl stretching vibrations: These typically appear in the range of 550-850 cm⁻¹. elixirpublishers.comorgchemboulder.com

C-Br stretching vibrations: Due to the heavier mass of bromine, the C-Br stretching vibrations are found at lower frequencies, typically in the range of 515-690 cm⁻¹. orgchemboulder.com

The presence of multiple halogen atoms on the quinoline ring of this compound would likely result in complex and overlapping absorption bands in this region of the IR spectrum. The electronegativity of the halogens can also influence the position of these stretching frequencies. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structural features through fragmentation analysis. For halogenated quinolines like this compound, MS provides unambiguous evidence of their identity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is critical for the unequivocal confirmation of the molecular formula of novel compounds by measuring the mass-to-charge ratio (m/z) with very high precision. researchgate.net For this compound, HRMS is expected to yield a molecular ion peak that allows for the determination of its exact mass, thereby distinguishing it from other potential isobaric species. The presence of both bromine and chlorine atoms, with their characteristic isotopic distributions (79Br/81Br and 35Cl/37Cl), results in a distinctive isotopic pattern in the mass spectrum. This pattern serves as a definitive signature for the presence and number of these halogen atoms in the molecule.

Time-of-flight (TOF) mass spectrometers are frequently employed for such analyses, providing mass accuracies in the low parts-per-million (ppm) range. bldpharm.com For quinoline derivatives, both electron ionization (EI) and electrospray ionization (ESI) techniques can be utilized to generate the molecular ions. bldpharm.com The precise mass measurement obtained from HRMS allows for the calculation of the elemental composition, which, when combined with other spectroscopic data, confirms the molecular formula C9H3BrCl3N.

Table 1: Predicted HRMS Isotopic Profile for the Molecular Ion of this compound ([C9H3BrCl3N]+)

| Isotope Combination | Calculated m/z | Relative Abundance (%) |

| 12C91H379Br35Cl314N | 308.8406 | 100.00 |

| 12C91H381Br35Cl314N | 310.8385 | 97.28 |

| 12C91H379Br35Cl237Cl14N | 310.8376 | 97.52 |

| ... | ... | ... |

Note: This table presents a simplified prediction. The full isotopic pattern would include contributions from 13C and all combinations of Br and Cl isotopes.

Fragmentation Pattern Analysis for Structural Connectivity

The fragmentation pattern observed in a mass spectrum provides valuable information about the structural connectivity of a molecule. Upon ionization, the molecular ion of this compound is expected to undergo a series of fragmentation reactions, leading to the formation of various daughter ions. The stability of the quinoline ring system often results in its preservation as a core fragment.

Common fragmentation pathways for halogenated quinolines include the loss of halogen atoms and the expulsion of small neutral molecules like HCN. The fragmentation of the parent compound can be predicted based on the analysis of simpler, related structures. For instance, the mass spectrum of 3-bromoquinoline (B21735) shows a prominent molecular ion peak and fragmentation primarily through the loss of HCN. semanticscholar.org For this compound, the initial fragmentation is likely to involve the cleavage of a carbon-halogen bond. The relative ease of cleavage (C-Br vs. C-Cl) and the position of the halogen can influence the fragmentation cascade. The loss of a bromine radical followed by successive losses of chlorine radicals or HCl molecules would lead to a series of fragment ions, each with its own characteristic isotopic pattern.

UV-Vis Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into its electronic structure and chromophoric system. The quinoline core is a chromophore that exhibits characteristic absorption bands in the UV region. The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring system.

The UV spectrum of unsubstituted quinoline displays absorption bands corresponding to π → π* transitions. mdpi.com The introduction of halogen atoms, such as in this compound, is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating effect of the lone pairs on the halogens and their ability to extend the conjugation. Studies on other halogenated quinolines, such as 8-chloroquinoline (B1195068) and various derivatives of 8-hydroxyquinoline (B1678124), support this expectation. The absorption spectrum of 8-hydroxyquinoline, for example, shows distinct bands that are influenced by substitution. The electronic absorption spectra of quinoline derivatives typically fall within the 280 to 510 nm range.

The integration of the quinoline moiety into larger systems can lead to a bathochromic shift in the absorption spectrum. The solvent polarity can also influence the position of the absorption bands.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected Wavelength Range (nm) | Description |

| π → π | 230 - 250 | High-energy transition within the quinoline ring. |

| π → π | 280 - 320 | Lower-energy transition, often showing fine structure. |

| n → π* | > 300 | Weak transition involving non-bonding electrons on the nitrogen atom. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from closely related compounds allow for a detailed prediction of its solid-state characteristics.

The crystal structure of 3-bromomethyl-2-chloro-quinoline reveals a planar quinoline ring system. Similarly, the crystal structure of 5-chloroquinolin-8-yl acrylate (B77674) shows the planarity of the quinoline core. It is therefore highly probable that the quinoline ring in this compound is also planar. The bromine and chlorine substituents will lie in the plane of the aromatic system.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Triclinic | Common for substituted aromatic compounds. |

| Space Group | P21/c or P-1 | Common for centrosymmetric and non-centrosymmetric packing. |

| Key Bond Lengths (Å) | C-Br: ~1.90, C-Cl: ~1.74 | Based on standard bond lengths in similar structures. |

| Key Bond Angles (°) | C-C-C (in ring): ~120 | Consistent with aromatic sp2 hybridization. |

| Intermolecular Interactions | Halogen bonding, π-π stacking, van der Waals forces | Expected for polyhalogenated aromatic systems. |

Computational and Theoretical Studies on 3 Bromo 2,4,8 Trichloroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 3-bromo-2,4,8-trichloroquinoline, a DFT study would be employed to investigate its electronic structure and stability.

Detailed Research Findings: A typical DFT analysis would involve optimizing the molecular geometry to find the lowest energy structure. Key electronic properties would then be calculated:

Electron Distribution and Molecular Orbitals: Calculations would reveal the distribution of electron density, highlighting the effects of the electronegative halogen atoms (bromine and chlorine) on the quinoline (B57606) ring system. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electrostatic potential on the molecule's surface. This map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule would interact with other chemical species. For this compound, negative potential would be expected around the nitrogen atom and the halogens, while positive potential would likely be found on the hydrogen atom of the quinoline ring.

Thermochemical Analysis: DFT calculations can predict thermochemical properties such as the standard enthalpy of formation and Gibbs free energy. These values are critical for assessing the molecule's stability relative to other isomers or related compounds.

Hypothetical Data Table for DFT Calculations:

| Property | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest available electron orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and electronic excitation energy. A larger gap implies greater stability. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, arising from the asymmetrical arrangement of halogens. |

| Enthalpy of Formation (gas) | +150 kJ/mol | Represents the energy change when the compound is formed from its constituent elements in their standard states. |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Detailed Research Findings:

NMR Chemical Shifts: DFT calculations can predict the ¹³C and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is extremely useful for confirming the molecular structure by comparing the predicted spectrum with experimental data. The calculations would show distinct shifts for the carbon atoms bonded to chlorine and bromine compared to the other carbons in the quinoline core.

IR Vibrational Frequencies: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The analysis would identify characteristic stretching and bending modes, such as the C-Cl, C-Br, C-N, and C-H vibrations, which serve as a fingerprint for the molecule.

Hypothetical Data Table for Predicted Spectroscopic Data:

| Nucleus/Bond | Predicted ¹³C NMR Shift (ppm) | Predicted IR Frequency (cm⁻¹) | Vibrational Assignment |

| C2-Cl | ~145 | ~850 | C-Cl Stretch |

| C3-Br | ~120 | ~650 | C-Br Stretch |

| C4-Cl | ~148 | ~870 | C-Cl Stretch |

| C8-Cl | ~130 | ~830 | C-Cl Stretch |

| Quinoline C-H | - | ~3100-3000 | Aromatic C-H Stretch |

| Quinoline C=N/C=C | - | ~1600-1450 | Ring Stretching |

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can explore the dynamic behavior and reactivity of this compound.

Conformational Analysis and Energy Minimization

For a rigid molecule like this compound, conformational analysis is straightforward as there are no freely rotating single bonds that would lead to distinct conformers. The primary goal is to confirm the planar structure of the quinoline ring system and determine the minimum energy geometry. This is achieved by starting with an approximate 3D structure and using computational algorithms to adjust bond lengths, bond angles, and dihedral angles until the point of lowest potential energy is found. This optimized geometry serves as the basis for all other computational studies.

Reaction Pathway Prediction and Transition State Analysis

Theoretical chemistry can be used to model hypothetical chemical reactions involving this compound. For instance, one could study its susceptibility to nucleophilic aromatic substitution, where one of the halogen atoms is replaced by another group.

Detailed Research Findings:

Reaction Coordinate Scanning: By defining a reaction coordinate (e.g., the distance between an incoming nucleophile and a carbon atom), the energy of the system can be calculated at various points along the reaction pathway.

Transition State Search: This process identifies the highest energy point along the reaction pathway, known as the transition state. The structure and energy of the transition state are crucial for calculating the activation energy of the reaction, which determines the reaction rate. For this molecule, a study might compare the activation energies for substitution at the C-2, C-3, C-4, and C-8 positions to predict which halogen is most likely to be displaced.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods are used to predict the biological activity of a molecule based on its structure, which is a key part of the modern drug discovery process.

Detailed Research Findings: Structure-Activity Relationship (SAR) studies for this compound would involve building a computational model that correlates its structural features with a predicted biological effect.

Molecular Docking: If a potential biological target (like an enzyme or receptor) is known, molecular docking simulations can be performed. This involves computationally placing the this compound molecule into the active site of the target protein to predict its binding orientation and affinity. The results would be a binding score, indicating the strength of the interaction, and a visualization of the intermolecular forces (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR): If a series of related quinoline compounds with known biological activities were available, a QSAR model could be developed. This statistical model would create a mathematical equation linking structural descriptors (like molecular weight, polarity, and electronic properties derived from DFT) to the observed activity. While no specific QSAR studies on this compound are published, its descriptors could be inputted into existing QSAR models for halogenated compounds to predict potential toxicity or other biological activities.

Ligand-Protein Docking Simulations for Interaction Mechanism Elucidation

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the molecular basis of a ligand's biological activity. By simulating the binding process, researchers can identify the most stable binding pose and characterize the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. nih.govmdpi.com

In a hypothetical docking study of this compound with a putative protein target, the software would generate a series of possible binding conformations, each with an associated binding energy or docking score. The pose with the lowest energy is generally considered the most likely binding mode. Analysis of this pose would reveal which parts of the this compound molecule are critical for the interaction. For example, the bromine and chlorine atoms could participate in halogen bonding, a specific type of non-covalent interaction, with electron-rich pockets of the protein. The quinoline nitrogen might act as a hydrogen bond acceptor.

The insights gained from such simulations are pivotal for structure-based drug design. By understanding how this compound interacts with its target, medicinal chemists can propose modifications to its structure to enhance binding affinity and selectivity, potentially leading to more potent and specific therapeutic agents.

Interactive Table: Hypothetical Ligand-Protein Docking Results for this compound

The following table is a hypothetical representation of data that could be generated from a ligand-protein docking simulation study of this compound against a panel of protein targets. The data is for illustrative purposes only.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosine Kinase | 2ATT | -9.8 | Lys745, Met769 | Hydrogen Bond, Hydrophobic |

| HIV-1 RT | 1RT2 | -8.5 | Lys101, Tyr181 | Halogen Bond, Pi-Alkyl |

| Acetylcholinesterase | 4EY7 | -7.9 | Trp86, Tyr337 | Pi-Pi Stacking, Hydrophobic |

| DNA Gyrase | 5MMN | -9.2 | Asp73, Arg76 | Hydrogen Bond, Halogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead molecules. nih.gov

The development of a QSAR model for a series of compounds including this compound would involve several steps. First, a dataset of structurally related quinoline derivatives with their experimentally determined biological activities would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Electronic: such as partial charges, dipole moment, and energies of molecular orbitals (HOMO and LUMO).

Steric: related to the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic: such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

Topological: which describe the connectivity of atoms in the molecule.

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model should have good statistical quality, indicated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), and should be validated using an external set of compounds. nih.gov

For this compound and its analogs, a QSAR study could reveal, for instance, that the presence and position of halogen atoms are critical for activity. The model might show that increasing hydrophobicity in a certain region of the molecule enhances its potency. Such findings provide a rational basis for designing new derivatives with improved biological profiles. For example, if the QSAR model indicates that a bulky substituent at a particular position is beneficial, chemists can synthesize new compounds with this feature.

Interactive Table: Hypothetical QSAR Descriptors for a Series of Trichloroquinoline Analogs

The following table presents a hypothetical set of molecular descriptors and biological activity data that could be used to build a QSAR model for a series of trichloroquinoline analogs. The data is for illustrative purposes only.

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight | Dipole Moment (Debye) | HOMO (eV) |

| Analog 1 | 0.5 | 4.2 | 311.39 | 2.5 | -6.8 |

| Analog 2 | 1.2 | 3.8 | 276.94 | 2.1 | -6.5 |

| Analog 3 | 0.8 | 4.5 | 345.84 | 2.9 | -7.1 |

| Analog 4 | 2.5 | 3.5 | 242.49 | 1.8 | -6.2 |

Derivative Chemistry and Structure Activity Relationship Sar Studies of 3 Bromo 2,4,8 Trichloroquinoline Analogs

Rational Design Principles for Quinoline (B57606) Scaffold Modification

The rational design of quinoline-based analogs is a cornerstone of modern medicinal chemistry, aimed at developing compounds with improved potency, selectivity, and reduced side effects. manchester.ac.ukresearchgate.net This approach relies on a deep understanding of the target receptor's structure and the molecule's mechanism of action. manchester.ac.uk For the 3-Bromo-2,4,8-trichloroquinoline scaffold, modifications are guided by several key principles.

Strategic modifications to the quinoline scaffold can enhance both target engagement and pharmacokinetic profiles. researchgate.netacs.org A highly modular quinoline-based probe can be engineered with three strategic domains: one for compound polarization, another for tuning photophysical properties, and a third for structural diversity. nih.gov This modular approach allows for systematic optimization of the compound's properties.

The introduction of various functional groups at specific positions on the quinoline ring can dramatically alter its biological activity. For instance, the incorporation of a lipophilic tail, such as a 6-substituted quinoline, can lead to significant hydrophobic interactions within the binding sites of target proteins. nih.gov Furthermore, the development of quinoline-based fluorescent small-molecule scaffolds that are highly tunable allows for live-cell imaging and a deeper understanding of cellular processes. nih.gov

The concept of molecular hybridization, which involves covalently linking two or more bioactive scaffolds, is another powerful design strategy. This can result in a single molecule with improved properties, such as increased efficacy, better pharmacokinetics, and a reduced risk of resistance development. nih.gov For example, combining the quinoline scaffold with other heterocyclic systems can yield hybrid molecules with enhanced biological activity. nih.gov

Impact of Halogen Substitution Patterns on Molecular Recognition and Binding

The presence and position of halogen atoms on the quinoline scaffold of this compound have a profound impact on its molecular recognition and binding affinity. Halogens can influence a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and conformation, which in turn affects its interaction with biological targets. acs.org

Halogenated quinoline derivatives have long been of interest in medicinal chemistry due to the crucial role the halogen atom can play in the compound's bioactivity. nih.govnih.gov The electron-withdrawing inductive effect of halogens can stabilize transition states during enzymatic reactions or enhance interactions with polar residues in the active site of an enzyme. acs.org For example, the presence of a fluorine atom on a quinoline derivative was found to make the compound more chemically reactive and less stable due to a lower energy band gap. acs.org

The site-selective halogenation of substituted quinolines is a significant synthetic challenge, but it is crucial for developing potent and selective compounds. nih.gov A metal-free protocol for the regioselective C5–H halogenation of 8-substituted quinoline derivatives has been developed, providing an economical route to a variety of halogenated quinolines with excellent functional group tolerance. rsc.org This method allows for the synthesis of compounds with specific halogenation patterns, which can be critical for their biological activity.

The substitution pattern of halogens can also influence the compound's pharmacokinetic properties. For instance, in a series of 2-aryl-quinoline-4-carboxylic acid derivatives, the presence of two chlorine atoms at the 6 and 8 positions of the quinoline ring was designed to explore strategic positions in the binding site of the target enzyme. frontiersin.org This highlights the importance of considering the specific placement of halogens in the design of new quinoline-based therapeutic agents.

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. biointerfaceresearch.com The presence of electron-withdrawing groups, such as the bromo and chloro atoms in this compound, significantly influences the electronic distribution of the quinoline ring system, thereby affecting its interaction with biological macromolecules. nih.gov

Correlation of Structural Elements with Biological Activities (e.g., enzyme inhibition, antimicrobial effects in vitro)

The substitution pattern of halogenated quinolines is a critical determinant of their biological activity, including enzyme inhibition and antimicrobial effects. nih.gov The presence of chloro groups at positions 3 and 4 of the quinoline ring, for instance, has been associated with excellent antitubercular activity. nih.gov

Research into quinoline derivatives has demonstrated their potential as inhibitors of a variety of enzymes. For example, certain quinoline derivatives act as potent inhibitors of reverse transcriptase, a key enzyme in HIV. nih.gov Others have shown inhibitory activity against the 20S proteasome, with substitutions in multiple positions on the quinoline ring being a requirement for chymotryptic activity inhibition. nih.gov Specifically, quinoline 7, a substituted quinoline, was found to inhibit the chymotryptic and caspase-like activities of the proteasome. nih.gov

In the context of antimicrobial activity, quinoline-based compounds have a long history, with quinine (B1679958) being a well-known antimalarial. researchgate.net Modern synthetic quinoline derivatives have been developed to combat a range of microbial pathogens. researchgate.net For instance, a series of 2-styryl quinolines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable to ciprofloxacin. rsc.org The antimicrobial mechanism for some quinoline derivatives involves the inhibition of peptide deformylase (PDF), an essential bacterial enzyme. nih.gov The introduction of a spermine (B22157) chain to a 6-bromoindolglyoxylamide derivative, a compound with structural similarities to a substituted quinoline, resulted in potent broad-spectrum antibacterial activity attributed to rapid membrane permeabilization. nih.gov

The following table summarizes the in vitro antimicrobial activity of selected quinoline derivatives, highlighting the influence of different substitution patterns.

| Compound | Substituent(s) | Target Organism(s) | Activity (MIC in µg/mL) |

| Compound 9j | 2-styryl | Micrococcus luteus, Klebsiella planticola | 0.9 |

| Compound 9k | 2-styryl | Micrococcus luteus, Klebsiella planticola | 1.9 |

| Compound 6 | 6-amino-4-methyl-1H-quinolin-2-one with sulfonyl/benzoyl/propargyl moieties | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 |

Allosteric Modulation and Receptor Interaction Studies for Quinoline Scaffolds

The quinoline scaffold is a versatile framework for the design of molecules that can interact with various receptors, including G-protein coupled receptors (GPCRs). nih.gov Some quinoline derivatives have been investigated as allosteric modulators, which bind to a site on the receptor distinct from the primary binding site, thereby modulating the receptor's activity.

For example, certain quinoline derivatives have been studied as potential inhibitors of the Calcitonin gene-related peptide (CGRP) receptor, a class B GPCR implicated in migraines. nih.govbenthamdirect.com In silico docking studies have shown that these quinoline derivatives can bind to the CGRP receptor, suggesting their potential as competitive inhibitors. nih.gov The interaction of these compounds with the receptor is influenced by their structural features, which dictate their binding affinity and inhibitory potential. nih.gov

The table below presents the inhibitory constants (Ki) for two quinoline derivatives against the CGRP receptor, as determined by in silico docking studies.

| Compound | Type | Inhibitory Constant (Ki) |

| Quinoline Derivative 4 | Competitive Inhibitor | Single-digit nanomolar range |

| Quinoline Derivative 12 | Competitive Inhibitor | Low nanomolar range |

Regiospecificity and Stereoselectivity in Biological Activity Profiles

The precise placement of substituents on the quinoline ring (regiospecificity) and the three-dimensional arrangement of atoms (stereoselectivity) are crucial for biological activity. mdpi.com The functionalization of the quinoline scaffold at different positions can lead to compounds with distinct pharmacological profiles. frontiersin.org

For instance, in the context of antitubercular activity, the substitution at C-5 of the quinoline ring with a methyl group has been shown to be more potent than substitution at C-6. biointerfaceresearch.com The synthesis of axially chiral 3-arylquinolines highlights the importance of stereochemistry in the design of biologically active molecules. rsc.org The enantioselective synthesis of such compounds is a challenging but important area of research, as different enantiomers can have vastly different biological activities. rsc.org

Biosynthetic studies of quinoline alkaloids have shown that enzymatic oxidations occur at specific positions (C-5, C-6, C-7, and C-8), indicating a high degree of regiospecificity in their formation. rsc.org The stereochemical outcome of these reactions can also be highly specific, leading to the formation of single enantiomers of certain alkaloids. rsc.org However, in some cases, racemic mixtures are formed, suggesting that the enzymatic environment may not always enforce strict stereocontrol.

Development of Quinoline-Based Chemical Probes for Biological Research

The fluorescent properties of many quinoline derivatives make them ideal candidates for the development of chemical probes for bioimaging applications. crimsonpublishers.comcrimsonpublishers.com These probes can be used to visualize and track biological processes in living cells and organisms. nih.govnih.gov The development of such probes often involves the strategic functionalization of the quinoline scaffold to enhance its photophysical properties and to introduce selectivity for specific biological targets. researchgate.net

Quinoline-based fluorescent probes have been designed for a variety of applications, including the detection of metal ions, the imaging of lipid droplets, and the mapping of sentinel lymph nodes. crimsonpublishers.comnih.gov For example, a quinoline-based probe, KSNP117, has been developed for the fluorescent imaging of sentinel lymph nodes, demonstrating the potential of these compounds in biomedical diagnostics. nih.gov The design of these probes often relies on principles of photochemistry, such as photo-induced electron transfer (PET) and intramolecular charge transfer (ICT), to achieve a "turn-on" fluorescence response in the presence of the target analyte. nih.gov

The development of chemical probes for bromodomains, which are readers of epigenetic marks, is another active area of research. nih.gov Fragment-based screening has identified quinazolinone derivatives, which share a bicyclic core with quinolines, as binders to bromodomains. nih.gov The optimization of these fragments can lead to the development of potent and selective chemical probes for studying the biological roles of bromodomains. nih.gov

Advanced Applications of 3 Bromo 2,4,8 Trichloroquinoline and Its Derivatives in Chemical Research

Applications in Medicinal Chemistry Research

A thorough search of medicinal chemistry literature and databases has not yielded specific studies on the biological activities of 3-Bromo-2,4,8-trichloroquinoline or its derivatives. The following subsections detail the lack of available information for the requested applications.

Exploration as Investigational Enzyme Inhibitors (e.g., related to cell proliferation, cholinesterase)

There are no available scientific reports identifying or investigating this compound or its derivatives as inhibitors of enzymes related to cell proliferation or cholinesterase. While other quinoline (B57606) and quinazoline (B50416) derivatives have been explored for such purposes, for instance, certain bromo-fluoro-quinazoline-carboxylic acids as Aurora A kinase inhibitors, these findings are not directly applicable to the specified compound.

Investigational Antimicrobial and Antifungal Agents (in vitro mechanisms)

No specific in vitro studies detailing the antimicrobial or antifungal mechanisms of this compound or its derivatives have been found in the reviewed literature. Research on other halogenated quinolinols has shown antifungal properties, but this cannot be extrapolated to the specific substitution pattern of the compound .

Preclinical Investigations for Potential Therapeutic Targets

Consistent with the lack of foundational in vitro studies, there are no published preclinical investigations of this compound or its derivatives for any potential therapeutic targets.

Applications in Materials Science and Organic Electronics

Similarly, a review of materials science and organic electronics literature did not yield any specific research on the application of this compound or its derivatives in these fields.

Development of Optoelectronic Materials and Fluorescent Compounds

There is no available research describing the synthesis or characterization of this compound or its derivatives for use as optoelectronic materials or fluorescent compounds. The photophysical properties of this specific compound have not been reported in the scientific literature.

Exploration in Liquid Crystalline Systems

The rigid, planar structure of the quinoline ring makes it an attractive core for the design of liquid crystalline materials. The introduction of various substituents can influence the mesomorphic properties, leading to the formation of different liquid crystal phases. While direct studies on the liquid crystalline properties of this compound are not extensively documented, research on other quinoline derivatives provides a strong basis for its potential in this field.

The presence of multiple halogen atoms, as in this compound, would be expected to significantly impact its potential as a liquid crystal. The halogens increase the molecular weight and polarizability, which are key factors in promoting mesophase formation. Furthermore, the specific substitution pattern would lead to a unique molecular shape and dipole moment, which could favor the formation of specific liquid crystal phases, such as nematic or smectic phases. The investigation into the liquid crystalline properties of this compound and its derivatives could therefore unveil novel materials with specific thermal and optical properties.

Table 1: Influence of Molecular Structure on Liquid Crystalline Properties of Quinoline Derivatives

| Quinoline Derivative Type | Observed Liquid Crystal Phase | Key Structural Features | Reference |

| Twin Hydrazone Derivatives | Enantiotropic Nematic | Molecular length and central linkage | tandfonline.com |

| 2-Aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines | Monotropic Nematic | Torsional angles between quinoline and aryl moieties | researchgate.net |

| 4-ω-alkenyloxy-4′-cyanobiphenyls (related class) | Smectic and Nematic | Length of aliphatic chain | researchgate.net |

Potential in Chemical Sensors and Molecular Probes

Quinoline derivatives are widely explored as fluorescent chemosensors and molecular probes due to their inherent photophysical properties. The quinoline ring system can act as a fluorophore, and its emission properties can be modulated by the presence of specific analytes. nih.govrsc.org The introduction of halogen atoms can further tune these properties, making polyhalogenated quinolines like this compound interesting candidates for sensor development.

The development of novel quinoline-based thiazole (B1198619) derivatives has led to selective sensors for metal ions such as Fe³⁺, Fe²⁺, and Cu²⁺. acs.org The fluorescence of these probes is quenched upon binding to the metal ions, allowing for their detection. Similarly, quinoline-based Schiff bases have been utilized for the selective detection of Al³⁺. nih.gov The design of these sensors often relies on the chelation of the target ion by nitrogen and other heteroatoms in the quinoline derivative.

While specific studies on this compound as a chemical sensor are limited, its structure suggests potential in this area. The electron-withdrawing nature of the chlorine and bromine atoms would influence the electronic transitions of the quinoline core, potentially leading to useful photophysical properties. Furthermore, the reactivity of the C-Br and C-Cl bonds could be exploited for the covalent attachment of recognition moieties or for the development of reactive probes. For example, a novel photochemical sensor based on a quinoline-functionalized phenazine (B1670421) derivative has been developed for detecting pH and certain biomolecules. rsc.org This highlights the versatility of the quinoline scaffold in sensor design. A quinoline-based probe has also been developed for the highly sensitive detection of formaldehyde. nih.gov

Table 2: Examples of Quinoline-Based Chemical Sensors

| Sensor Type | Analyte Detected | Principle of Detection | Reference |

| Quinoline-based Thiazole Derivatives | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | acs.org |

| Quinoline-based Schiff Base | Al³⁺ | Fluorescence Enhancement | nih.gov |

| Quinoline-functionalized Phenazine | pH, L-Arg, CO₂ | Fluorescence Modulation | rsc.org |

| Quinoline-7-hydrazino Derivative | Formaldehyde | Fluorescence Enhancement | nih.gov |

Role as Synthetic Intermediates in Complex Organic Synthesis

Polyhalogenated quinolines are valuable building blocks in organic synthesis, offering multiple sites for functionalization. The differential reactivity of the various carbon-halogen bonds in this compound allows for selective transformations, leading to the construction of complex molecular architectures.

A key reaction of bromoquinolines is the palladium-catalyzed Suzuki-Miyaura cross-coupling. researchgate.net This reaction allows for the formation of carbon-carbon bonds by coupling the bromoquinoline with a variety of boronic acids. For instance, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has been used as a precursor to synthesize 4,6,8-triarylquinoline-3-carbaldehydes through a Suzuki-Miyaura coupling, demonstrating that the bromo-substituents are reactive under these conditions. researchgate.net Palladium-catalyzed reactions, in general, are powerful tools for the synthesis and transformation of quinoline derivatives. nih.gov

The presence of multiple halogen atoms with different reactivities on the quinoline core, as in this compound, enables sequential and regioselective functionalization. For example, bromine-magnesium exchange reactions can be used to generate Grignard reagents from bromoquinolines, which can then react with various electrophiles. tandfonline.com This allows for the introduction of a wide range of functional groups. The development of palladium-catalyzed cross-coupling reactions of secondary alkylzinc reagents with heteroaryl halides has further expanded the synthetic utility of halogenated quinolines. acs.org

The synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones has been achieved, where bromine substitutions on the derivatives facilitated further synthetic transformations via Suzuki coupling. nih.gov This underscores the importance of halogenated quinolines as versatile intermediates.

Contributions to Fundamental Understanding of Organic Reactions and Heterocyclic Chemistry

The study of polyhalogenated quinolines like this compound contributes significantly to our understanding of fundamental concepts in organic and heterocyclic chemistry. The interplay of the electronic effects of multiple halogen substituents and their influence on the reactivity of the quinoline ring system provides a rich area for investigation.

The reactivity of the quinoline nucleus is well-established, with electrophilic substitution typically occurring on the benzene (B151609) ring (at positions 5 and 8) and nucleophilic substitution occurring on the pyridine (B92270) ring (at positions 2 and 4). researchgate.net The presence of multiple electron-withdrawing halogen atoms in this compound would be expected to deactivate the entire ring system towards electrophilic attack while activating it for nucleophilic substitution.

The study of halogenation reactions of substituted quinolines provides insight into the directing effects of various functional groups. For example, the bromination of 8-substituted quinolines has been reinvestigated to optimize for selective mono- or di-bromination, depending on the reaction conditions and the nature of the substituent at the 8-position. researchgate.netresearchgate.net The development of metal-free, regioselective C-H halogenation of 8-substituted quinolines at the C5-position further enhances the synthetic chemist's toolkit for modifying the quinoline scaffold. rsc.org

The systematic variation of halogen substituents on the quinoline ring and the study of their impact on biological activity or material properties also provide valuable structure-activity relationship (SAR) data. For instance, a study on organoruthenium 8-hydroxyquinoline (B1678124) complexes revealed the impact of the halide substitution pattern at the 5- and 7-positions on their cytotoxic activity. acs.org Such studies, while not directly on this compound, provide a framework for predicting the properties and reactivity of highly halogenated systems. The synthesis of highly brominated quinolines and the investigation of their properties continue to be an active area of research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.